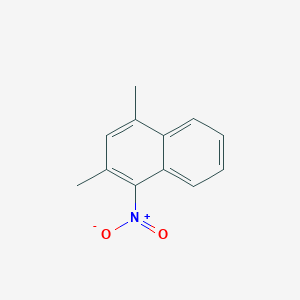
2,4-Dimethyl-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-nitronaphthalene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of naphthalene, which is a white crystalline solid with a characteristic mothball odor. Naphthalene derivatives, including this compound, are significant in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dimethyl-1-nitronaphthalene typically involves the nitration of 2,4-dimethylnaphthalene. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous nitration process. This method involves the use of a nitrating mixture of nitric acid and sulfuric acid, with the reaction being carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-nitronaphthalene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,4-Dimethyl-1-aminonaphthalene.
Oxidation: 2,4-Dicarboxy-1-nitronaphthalene.
Scientific Research Applications
2,4-Dimethyl-1-nitronaphthalene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The pathways involved include the activation of enzymes that catalyze the reduction of the nitro group, leading to the formation of reactive nitrogen species .
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the methyl groups at positions 2 and 4.
2,4-Dimethylnaphthalene: Similar but lacks the nitro group.
2,4-Dimethyl-1-aminonaphthalene: The reduced form of 2,4-Dimethyl-1-nitronaphthalene.
Uniqueness
This compound is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and physical properties. This combination makes it valuable in specific industrial and research applications where such properties are desired .
Properties
CAS No. |
24055-39-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2,4-dimethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-8-7-9(2)12(13(14)15)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
InChI Key |
NPPPMWQUJJSHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


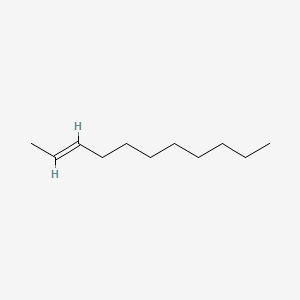
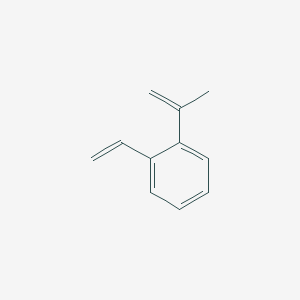
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
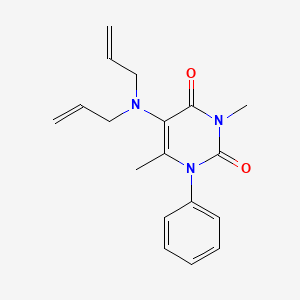
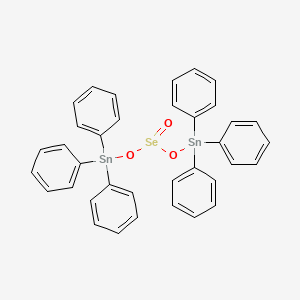
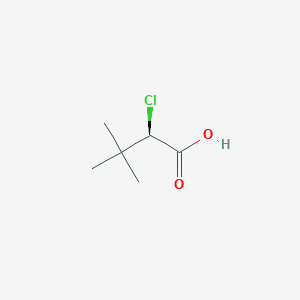

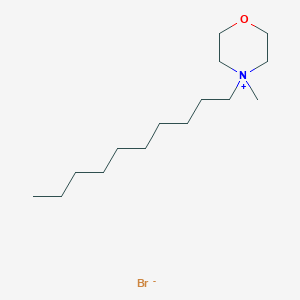
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)

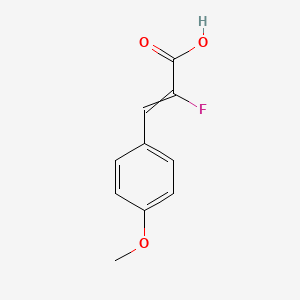
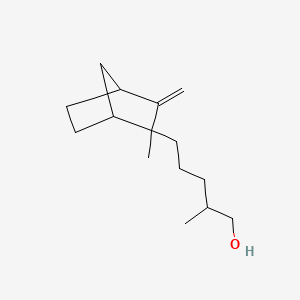
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
